molecular formula C7H7BrN2O2 B13664978 Methyl 3-bromo-5-methylpyrazine-2-carboxylate

Methyl 3-bromo-5-methylpyrazine-2-carboxylate

Cat. No.: B13664978
M. Wt: 231.05 g/mol
InChI Key: YGTJJAGGNFLDQW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-methylpyrazine-2-carboxylate typically involves the bromination of 5-methylpyrazine-2-carboxylic acid followed by esterification. The bromination reaction is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-methylpyrazine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

Methyl 3-bromo-5-methylpyrazine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are ongoing to elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 3-bromo-5-methylpyrazine-2-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3

InChI Key

YGTJJAGGNFLDQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)Br)C(=O)OC

Origin of Product

United States

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